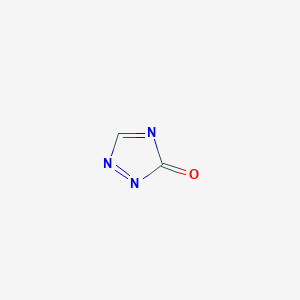

1,2,4-Triazol-5-One

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HN3O/c6-2-3-1-4-5-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTUWBLTRPRXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-72-1 | |

| Record name | 3H-1,2,4-Triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-TRIAZOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUN2LH5NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 1,2,4-triazol-5-one (B2904161) and its derivatives. The information is curated for researchers, scientists, and professionals in drug development who are engaged with the synthesis, characterization, and application of this important heterocyclic scaffold. This document summarizes key quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and includes visualizations of experimental workflows.

Introduction to this compound

The 1,2,4-triazole (B32235) ring is a fundamental structural motif in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticonvulsant properties. The this compound core, in particular, is a versatile building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for the unambiguous identification, structural elucidation, and analysis of novel derivatives. This guide focuses on the primary spectroscopic techniques used for the characterization of this compound: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The spectroscopic properties of this compound are influenced by its tautomeric forms. The triazole ring can exist in different tautomeric states, which can affect the electronic and vibrational properties observed in various spectroscopic methods.[1][2] Theoretical and spectroscopic studies have been conducted to understand the tautomeric equilibrium of 1,2,4-triazole derivatives.[1][2]

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound derivatives is characterized by electronic transitions within the molecule. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity and the pH of the solution, largely due to the presence of different tautomers and their ionized forms.

For instance, the well-studied derivative 3-nitro-1,2,4-triazol-5-one (NTO) exhibits a significant shift in its λmax from 315 nm in acidic conditions to 412 nm in strongly basic media.[3] This shift is attributed to the deprotonation of the triazole ring.[3]

Table 1: UV-Vis Spectroscopic Data for 3-Nitro-1,2,4-triazol-5-one (NTO)

| pH | Wavelength of Maximum Absorbance (λmax) | Reference |

| Acidic | 315 nm | [3] |

| Strong Basic | 412 nm | [3] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its derivatives provides valuable information about the functional groups present in the molecule. Characteristic vibrational frequencies can be assigned to specific bonds, aiding in structural confirmation.

Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| N-H Stretching | 3126 - 3301 | Stretching vibration of the N-H bond in the triazole ring. | [4][5] |

| C-H Aromatic Stretching | 3032 - 3097 | Stretching vibration of C-H bonds in aromatic systems. | [4] |

| C=O Stretching | ~1700 | Stretching vibration of the carbonyl group in the triazol-5-one ring. | [6] |

| C=N Stretching | 1500 - 1540 | Stretching vibration of the C=N bond within the triazole ring. | [4] |

| N=N Stretching | ~1543 | Stretching vibration of the N=N bond. | [4] |

| C-N Stretching | 1255 - 1365 | Stretching vibration of the C-N bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound derivatives. The chemical shifts of protons and carbons are indicative of their chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,2,4-triazole derivatives typically shows signals for the protons on the triazole ring and any substituents. The NH proton of the triazole ring often appears as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be solvent-dependent.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the this compound ring is expected to resonate at a downfield chemical shift.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2,4-Triazole Derivatives

| Nucleus | Chemical Shift (ppm) | Description | Reference |

| ¹H | > 10 (broad singlet) | NH proton of the triazole ring. | [7] |

| ¹³C | ~156 - 167 | Carbonyl carbon (C5) in the triazol-5-one ring. | [7] |

| ¹³C | ~143 - 157 | C3 carbon in the triazole ring. | [7] |

Note: Chemical shifts can vary significantly depending on the solvent and the specific substituents on the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives, which is crucial for confirming the molecular formula and structure. The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method and the nature of the substituents.[8] Under electron ionization (EI), a common fragmentation pathway for the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42.[8]

Table 4: Common Mass Spectrometry Fragmentation of 1,2,4-Triazoles

| Ionization Mode | Characteristic Fragmentation | Reference |

| EI | Loss of HCN from the triazole ring. | [8] |

| ESI | Fragmentation patterns are highly dependent on substituents and fragmentor voltage. | [8] |

For 3-nitro-1,2,4-triazol-5-one (NTO), a mass-to-charge ratio of 129 fragmenting to 55.1 has been observed using negative electrospray ionization.[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline general methodologies for the spectroscopic analysis of this compound and its derivatives.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, ethanol, or water). Prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0). For pH-dependent studies, use appropriate buffer solutions to maintain the desired pH.[3]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the solvent blank.

-

Measure the absorbance of the sample solution over a specific wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder or the clean ATR crystal.

-

Collect the sample spectrum.

-

The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

-

Process the data by Fourier transformation, phasing, and baseline correction.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Ionization (EI) sources. High-resolution mass spectrometry (HRMS) is often used for accurate mass measurements to determine the elemental composition.

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range.

-

Identify the molecular ion peak (M⁺ or [M+H]⁺, [M-H]⁻ etc.).

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a this compound derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

References

- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. ijrpc.com [ijrpc.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

tautomerism in 1,2,4-triazol-5-one derivatives

An In-depth Technical Guide on Tautomerism in 1,2,4-Triazol-5-one (B2904161) Derivatives

Abstract

The 1,2,4-triazole (B32235) moiety is a cornerstone in medicinal chemistry and materials science, valued for its wide array of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The functionality of these molecules is profoundly influenced by their structural dynamics, particularly prototropic tautomerism. The this compound core can exist in multiple tautomeric forms, primarily the 1H, 2H, and 4H isomers, alongside the potential for keto-enol or thione-thiol tautomerism.[3][4][5] The equilibrium between these forms is delicate, governed by factors such as the nature of substituents, solvent polarity, and temperature.[4] Understanding and controlling this tautomeric balance is critical for drug development, as the predominant tautomer dictates the molecule's shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[6][7] This guide provides a comprehensive overview of the tautomeric phenomena in this compound derivatives, detailing the structural possibilities, quantitative stability data, and the key experimental and computational methodologies used for their characterization.

Core Concepts of Tautomerism in this compound Systems

Prototropic tautomerism in 1,2,4-triazole derivatives involves the migration of a proton between the nitrogen atoms of the heterocyclic ring and, in the case of triazol-5-ones, the exocyclic oxygen or sulfur atom. This results in a dynamic equilibrium between several isomeric forms.

Annular Tautomerism

Annular tautomerism refers to the migration of a proton among the nitrogen atoms of the triazole ring. For a generic this compound, three primary annular tautomers are possible, designated by the position of the mobile proton: 1H, 2H, and 4H.[3][4] Computational studies consistently show that for the parent 1,2,4-triazole, the 1H-tautomer is the most stable form.[8][9]

Keto-Enol and Thione-Thiol Tautomerism

In addition to annular tautomerism, this compound derivatives exhibit keto-enol tautomerism. The "keto" form (an amide, technically) features a carbonyl group (C=O) at the C5 position, while the "enol" form (a hydroxy-triazole) has a hydroxyl group (C-OH). Similarly, the corresponding sulfur analogs, 1,2,4-triazole-5-thiones, exist in a thione-thiol equilibrium.[5] Quantum chemical calculations on 1,2,4-triazole-3-thione and its derivatives indicate that the thione form is the predominant and most stable species in the gas phase.[5]

The interplay between annular and keto-enol/thione-thiol tautomerism leads to a complex set of possible structures. The relative stability of these forms is highly sensitive to electronic and steric effects from substituents on the ring.[3]

Caption: General tautomeric equilibria in this compound systems.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is typically quantified by the difference in their free energy (ΔG) or electronic energy (ΔE). These values are determined through quantum chemical calculations and can be corroborated by experimental population assessments using techniques like NMR spectroscopy.

Computational studies on substituted triazolones have been performed to determine the relative stabilities of various tautomers. For instance, in studies of 1-nitroso-1,2,4-triazol-5-one-2-oxide, the 1H, 4H tautomers were found to be the most stable.[10] Enol tautomers were calculated to be only 4-9 kcal/mol less stable than the primary keto form, while other isomers were significantly less stable (ca. 30 kcal/mol).[10]

| Derivative | Tautomer Comparison | Computational Method | Relative Energy (kcal/mol) | Reference |

| 1-Nitroso-1,2,4-triazol-5-one-2-oxide | Enol vs. Keto | MP2/6-311+G | 4 | [10] |

| 1-Nitroso-1,2,4-triazol-5-one-2-oxide | Enol vs. Keto | Becke3LYP/6-311+G | 9 | [10] |

| 1-Nitroso-1,2,4-triazol-5-one-2-oxide | Aci-nitro vs. Keto | MP2/6-311+G** | ~30 | [10] |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thione vs. Thiol | HPLC-MS | Area Ratio: 97.27% : 2.73% |

Experimental Protocols for Tautomer Elucidation

A multi-faceted approach combining several analytical techniques is often necessary to unambiguously determine the predominant tautomeric form and study the equilibrium dynamics.

Caption: Integrated workflow for the synthesis and analysis of tautomerism.

Synthesis of 1,2,4-Triazole-5-thione Derivatives

A common route involves the cyclization of substituted thiosemicarbazides.[2][11]

-

Intermediate Formation: Add an alkyl or aryl isothiocyanate to a solution of a substituted hydrazide in a suitable solvent like ethanol.[12]

-

Cyclization: Reflux the resulting intermediate in an alkaline solution (e.g., 4N sodium hydroxide) until the evolution of H₂S gas ceases.[12][13]

-

Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the product.[13]

-

Purification: Filter the solid product, wash with water, and purify by recrystallization from a suitable solvent such as ethanol.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[14] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.[15][16]

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4]

-

Data Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁵N NMR spectra.[4] Temperature-dependent NMR can be used to study the dynamics of the equilibrium.[15]

-

Structural Assignment: Analyze chemical shifts and coupling constants. The position of the N-H proton signal in ¹H NMR or the chemical shifts of the ring carbons in ¹³C NMR can often identify the major tautomer.[15] Two-dimensional experiments like HMBC and HSQC can confirm assignments.[4]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which differ between tautomers due to variations in conjugation.[3][7]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol).[3][4]

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (typically 200–400 nm).[3][4]

-

Analysis: Compare the experimental spectrum with spectra predicted for different tautomers via computational methods (e.g., TD-DFT). The λ_max values can help identify the predominant form in solution.[7][17]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups present in the molecule, which are distinct for different tautomers.

-

Sample Preparation: Prepare the sample as a KBr pellet or a mull.

-

Data Acquisition: Record the IR spectrum.

-

Analysis: Look for characteristic vibrational bands. For example, a C=O stretch (around 1700 cm⁻¹) indicates a keto form, while a C=N stretch and a broad O-H band suggest an enol form.[10] Similarly, a C=S band is characteristic of the thione tautomer.[5] N-H stretching vibrations can also provide clues about the proton's location.[18]

X-ray Crystallography

This technique provides an unambiguous determination of the tautomeric form present in the solid state.[4]

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.[4]

-

Data Collection: Collect diffraction data using an X-ray diffractometer.

-

Structure Solution: Solve and refine the crystal structure to determine the precise atomic positions, which directly reveals the location of the mobile proton and thus the specific tautomer in the crystal lattice.[4][16]

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[19][20]

-

Structure Optimization: Model all possible tautomeric structures and optimize their geometries using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[5][7]

-

Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to predict their relative stabilities.[10] Solvation models (e.g., PCM, CPCM) can be applied to simulate the effect of different solvents.[20]

-

Property Simulation: Simulate spectroscopic properties such as NMR chemical shifts, UV-Vis absorption wavelengths, and IR vibrational frequencies for each tautomer.[7] These simulated data can then be compared with experimental results to validate the predicted tautomer populations.

Biological Significance and Drug Development

The 1,2,4-triazole scaffold is a privileged structure in drug design, present in numerous approved drugs.[21] Tautomerism is critically important because different tautomers possess distinct three-dimensional shapes, hydrogen bond donor/acceptor patterns, and lipophilicity. These properties directly govern how a molecule interacts with its biological target, such as an enzyme active site or a receptor.

For example, the ability of a triazole derivative to act as a hydrogen bond donor versus an acceptor can change depending on whether the proton is on N1, N2, or N4. This can dramatically alter binding affinity and, consequently, biological activity. Therefore, controlling or at least understanding the tautomeric preference of a lead compound is a crucial step in the drug design and optimization process.[6][7]

Caption: Influence of tautomerism on biological activity via receptor binding.

References

- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 1,2,4-Triazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triazol-5-one (B2904161) and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science. This five-membered heterocyclic core, containing three nitrogen atoms and a carbonyl group, is a versatile building block for compounds with a wide array of pharmacological activities. Its unique physicochemical properties, metabolic stability, and capacity for hydrogen bonding allow it to interact with various biological targets with high affinity.[1][2] Derivatives have demonstrated significant potential as antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] Furthermore, the high nitrogen content and thermal stability of certain derivatives, such as 3-nitro-1,2,4-triazol-5-one (NTO), make them valuable in the field of energetic materials.[4]

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its key mechanisms of action, particularly in antifungal and anticancer applications.

Chemical and Physical Properties

The parent compound, this compound, is a white to off-white crystalline powder.[5] Its properties are often influenced by tautomerism and the nature of substituents on the triazole ring.

Tautomerism

A critical feature of the 1,2,4-triazole (B32235) ring is its ability to undergo prototropic tautomerism. This compound can exist in several tautomeric forms, primarily the 1H, 2H, and 4H forms, depending on the position of the labile proton on the nitrogen atoms. The relative stability of these tautomers is dictated by the electronic properties of substituents, the solvent, and temperature. For the parent 1,2,4-triazole, the 1H-tautomer is generally the most stable. This tautomeric equilibrium is crucial as it affects the molecule's reactivity, binding affinity to biological targets, and spectral characteristics.

Physicochemical Data

The quantitative properties of this compound and its key derivatives are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | References |

| CAS Number | 42131-33-9 | [4] |

| Molecular Formula | C₂H₃N₃O | [5] |

| Molecular Weight | 85.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 235-237 °C | [5] |

Table 2: Physicochemical Parameters of this compound Derivatives

| Parameter | This compound Derivatives | 3-Nitro-1,2,4-triazol-5-one (NTO) | References |

| pKa (non-aqueous) | 8.5 – 12.5 | - | [4] |

| pKa (aqueous) | - | 3.2 – 3.5 / 10.9 – 11.25 | [4][6] |

| Solubility in Water | Generally soluble | High (10-20 g/L) | [4][7][8][9] |

| LogP (Alkyl-substituted) | 0.3 – 1.2 | -0.8 – 0.2 | [4] |

| Thermal Stability | Decompose >200 °C | Td = 229 °C (with acridine) | [4][10] |

Stability and Reactivity

The 1,2,4-triazole ring is aromatic and generally stable, showing resistance to hydrolysis under acidic or alkaline conditions. However, certain derivatives can undergo specific reactions. For instance, 3-nitro-1,2,4-triazol-5-one (NTO) is susceptible to aqueous photolysis, degrading into non-toxic byproducts under UV light.[4][6][11] The triazole ring can participate in various chemical reactions, including:

-

Oxidation: The ring or its substituents can be oxidized.

-

Reduction: The nitro group of NTO can be readily reduced to an amino group under anaerobic conditions.[11]

-

Substitution: Functional groups can be introduced at various positions on the ring through reactions like acylation and alkylation.[4]

Experimental Protocols: Synthesis and Characterization

General Synthesis

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones (a common precursor to the -one series) is typically achieved through the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides. A generalized, efficient one-pot, two-step method is outlined below.[12]

Caption: General synthesis workflow for 1,2,4-triazole-5-thione derivatives.

Methodology:

-

Intermediate Formation: Substituted hydrazides are reacted with alkyl or aryl isothiocyanates in a suitable solvent, such as ethanol. This reaction forms the N,N'-disubstituted thiosemicarbazide intermediate.[12]

-

Cyclization: The intermediate is then refluxed in an alkaline solution (e.g., 4N sodium hydroxide). The base catalyzes an intramolecular dehydrative cyclization to yield the final 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thione product.[12]

-

Purification: The product can be precipitated by acidifying the reaction mixture and purified by recrystallization from a suitable solvent like ethanol.[12]

Characterization Protocols

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the synthesized compound.

-

Protocol: An HPLC system equipped with a UV-diode array detector is used. For compounds like NTO, an organic acid column (e.g., Thermo Fisher Acclaim) is effective. A typical mobile phase is an isocratic mixture of water and acetonitrile (B52724) with 0.1% formic acid (e.g., 92:8 v/v). Detection is monitored at a relevant wavelength, such as 315 nm for NTO.[6][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the chemical structure and study tautomeric forms.

-

Protocol: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-resolution spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). The broad signal for the NH proton in ¹H NMR (often >13 ppm) is characteristic and helps confirm the triazole structure.[13][14] Two-dimensional experiments like HMBC and HSQC are employed to assign the structure of the predominant tautomer unambiguously. The presence of multiple signal sets can indicate a dynamic equilibrium between tautomers in solution.[14]

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and fragmentation pattern.

-

Protocol: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used. For a compound like NTO, monitoring the mass-to-charge ratio of the deprotonated molecule ([M-H]⁻ at m/z 129) and its fragments (e.g., m/z 55.1) in negative ion mode confirms its identity.[6][11][15]

Infrared (IR) Spectroscopy:

-

Purpose: To identify characteristic functional groups.

-

Protocol: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrophotometer. Key characteristic absorption peaks for the 1,2,4-triazole ring include N-H stretching (~3126 cm⁻¹), aromatic C-H stretching (~3030-3100 cm⁻¹), C=C aromatic stretching (~1480-1530 cm⁻¹), and -N=N- stretching (~1540 cm⁻¹).[16]

X-ray Crystallography:

-

Purpose: To definitively determine the solid-state structure and identify the specific tautomer present in the crystal.

-

Protocol: Single crystals of the compound suitable for X-ray diffraction are grown. Diffraction data is collected, and the crystal structure is solved and refined. This method provides the precise positions of all atoms, including the mobile proton, offering conclusive evidence of the tautomeric form in the solid state.[10]

Biological Activities and Signaling Pathways

1,2,4-triazole derivatives exhibit a remarkable range of biological activities by interacting with key enzymes and signaling pathways.

Antifungal Mechanism of Action

The most prominent mechanism for triazole-based antifungal agents (e.g., fluconazole, itraconazole) is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][3]

-

Mechanism: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51. This binding blocks the enzyme's ability to convert lanosterol into ergosterol (B1671047), an essential component of the fungal cell membrane.[1] The subsequent depletion of ergosterol and accumulation of toxic methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth.[1]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Anticancer Mechanisms of Action

The anticancer activity of 1,2,4-triazole derivatives is multifaceted, involving the inhibition of various signaling pathways critical for tumor growth and survival.[4] Targets include protein kinases, topoisomerases, and pathways regulating apoptosis and the cell cycle.[3][4] One significant target is the PI3K/AKT pathway, which is frequently overactive in many human cancers.[17]

-

Mechanism: Certain 5-mercapto-1,2,4-triazole derivatives have been designed as inhibitors of phosphoinositide 3-kinase (PI3K).[17] By binding to the active site of PI3K, these compounds block the phosphorylation of PIP2 to PIP3. This prevents the subsequent activation of the serine/threonine kinase AKT. The inhibition of AKT disrupts downstream signaling that promotes cell survival, proliferation, and growth, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[17][18]

Caption: Anticancer mechanism of 1,2,4-triazoles via PI3K/AKT pathway inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine | AVESİS [avesis.pa.edu.tr]

- 11. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. dspace.ncl.res.in [dspace.ncl.res.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,4-Triazol-5-one: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4-triazol-5-one (B2904161), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its nomenclature, chemical identity, physicochemical properties, and established synthetic protocols.

Nomenclature and Chemical Identity

This compound is a five-membered heterocyclic compound containing three nitrogen atoms and a ketone group. Due to tautomerism, it can exist in several forms. The nomenclature and identifying numbers for this compound are crucial for accurate database searches and regulatory compliance.

CAS Number: 42131-33-9

Synonyms and IUPAC Names:

| Type | Name |

| Common Name | This compound |

| IUPAC Name | 1,2-dihydro-3H-1,2,4-triazol-3-one |

| Synonym | 1H-1,2,4-Triazol-5(4H)-one |

| Synonym | 2,4-Dihydro-3H-1,2,4-triazol-3-one |

| Synonym | s-Triazol-3-ol |

| Synonym | 1,2,4-Triazolin-5-one |

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound and its closely related parent, 1,2,4-triazole (B32235), is presented below. This information is essential for its characterization, handling, and application in experimental settings.

| Property | Value | Notes |

| Molecular Formula | C₂H₃N₃O | |

| Molecular Weight | 85.07 g/mol | |

| Melting Point | 222-224 °C | |

| pKa | 8.5–12.5 | For N-H acidity in derivatives, indicating weak acidity.[1] |

| UV λmax | ~265 nm | For derivatives, useful for HPLC analysis. |

| ¹H NMR (DMSO-d₆, δ) | ~8.53 ppm (s, 1H), ~14.20 ppm (br s, 1H) | Data for a 1,2,4-triazole-3(5)-thiol derivative; the C-H and N-H protons of this compound are expected in similar regions.[2] |

| ¹³C NMR (DMSO-d₆, δ) | ~146.10, ~155.96 ppm | Data for a 1,2,4-triazole-3(5)-thiol derivative; the two carbon atoms of this compound would have distinct shifts, with the carbonyl carbon appearing significantly downfield.[2] |

Mass Spectrometry Fragmentation:

Under electron ionization (EI), the 1,2,4-triazole ring is known to undergo characteristic fragmentation. For the parent 1H-1,2,4-triazole, a common fragmentation pathway involves the loss of HCN, resulting in a major fragment ion at m/z 42.[3] For this compound, fragmentation would likely involve the loss of CO, N₂, and HCN moieties.

Experimental Protocols: Synthesis of this compound

The most prevalent synthetic routes to this compound involve the cyclization of semicarbazide (B1199961) or its derivatives with a one-carbon synthon, such as formic acid or an orthoformate.

Protocol 1: Cyclization of Semicarbazide Hydrochloride with Formic Acid

This method is a straightforward approach to the synthesis of this compound.

Materials:

-

Semicarbazide hydrochloride

-

85% Formic acid

Procedure:

-

A mixture of semicarbazide hydrochloride and 85% formic acid is heated to reflux.

-

The reaction mixture is maintained at reflux for approximately 8 hours.

-

After the reflux period, the mixture is cooled to 0 °C and allowed to stand for 12 hours to facilitate crystallization.

-

The resulting precipitate is collected by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695).

Protocol 2: Reaction of Semicarbazide with Formic Acid and Ethanol

This protocol provides an alternative method for the synthesis of this compound, which is a key intermediate in the production of 3-nitro-1,2,4-triazol-5-one (NTO).[4]

Materials:

-

Semicarbazide

-

98% Formic acid

-

Ethanol

Procedure:

-

A mixture of semicarbazide (e.g., 47 g), 98% formic acid (e.g., 115 g), and ethanol (e.g., 200 ml) is refluxed for 2 hours.

-

Following the reflux, the excess formic acid and ethanol are removed by distillation.

-

The resulting solid, formylsemicarbazide, is collected.

-

The intermediate is then dissolved in formic acid (e.g., 150 ml) and refluxed for an additional 2 hours to induce cyclization.

-

The excess formic acid is distilled off to yield the crude this compound.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and a relevant biological signaling pathway involving 1,2,4-triazole derivatives.

Caption: A workflow diagram illustrating the synthesis of this compound.

References

The Biological Significance of the 1,2,4-Triazole Scaffold: An In-depth Technical Guide

The 1,2,4-triazole (B32235), a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features, including its ability to engage in hydrogen bonding and its metabolic stability, have rendered it a "privileged scaffold" in the design of a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted biological significance of the 1,2,4-triazole nucleus, with a focus on its applications in drug discovery and development for researchers, scientists, and drug development professionals.

Antifungal Activity

The most prominent and well-established biological activity of the 1,2,4-triazole scaffold is its potent antifungal efficacy.[4][5] Triazole-based antifungal agents are mainstays in the treatment of systemic fungal infections.

Mechanism of Action: The primary mechanism of action of 1,2,4-triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[4][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, the triazole ring disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and disrupts the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[4][7]

Quantitative Data:

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Triazole-Clinafloxacin Hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1 | [8] |

| 1,2,3-Benzotriazine-4-one derivatives | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [2] |

| Thiazolo[4,5-d]pyrimidine hybrids | Various fungal strains | 0.06 - >32 | [2] |

| Triazole alcohol derivatives | Fluconazole-resistant Candida species | 0.063 - 1 | [2] |

| Triazole-Oxadiazole derivatives | Candida albicans, Candida glabrata | 6.25 (for most potent) | [8] |

Anticancer Activity

The 1,2,4-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[9] Derivatives incorporating this moiety have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Mechanisms of Action: The anticancer effects of 1,2,4-triazole derivatives are diverse and target various key signaling pathways and cellular processes involved in cancer progression.[3][10]

-

Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer.[3][10] These include Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are crucial components of signaling pathways that control cell growth, proliferation, and survival.[11][12]

-

Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[11]

-

Apoptosis Induction: Many triazole-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[3][10]

Quantitative Data:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones | Hela | < 12 | [13] |

| 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones | MCF-7, Hela, A549 | 5.6 - 21.1 | [13] |

| 1,2,4-Triazole-Pyridine Hybrids | Murine melanoma (B16F10) | 41.12 - 61.11 | [14][15] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | HCT-116, A549 | 1.09 - 45.16 | [5] |

| 1,2,4-Triazole derivatives | MDA-MB-231 | 3.48 - 5.95 | [16] |

Anticonvulsant Activity

The 1,2,4-triazole scaffold is a key pharmacophore in the development of novel anticonvulsant agents for the treatment of epilepsy.[17][18]

Mechanism of Action: A significant mechanism of action for the anticonvulsant activity of 1,2,4-triazole derivatives is the modulation of voltage-gated sodium channels (VGSCs).[19][20] By binding to these channels, they can stabilize the inactivated state, which limits the repetitive firing of neurons that is characteristic of seizures.[20]

Quantitative Data:

| Compound Class | Test Model | ED50 (mg/kg) | Reference |

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES test (mice) | 38.5 | [1] |

| Benztriazoles with 1,2,4-triazole-3-thiol | MES test (mice) | 50.8 - 54.8 | [1] |

| Benztriazoles with 1,2,4-triazole-3-thiol | scPTZ test (mice) | 52.8 - 76.0 | [1] |

| 4,5-Disubstituted-1,2,4-triazole-3-thiones | 6 Hz test (mice) | 40.9 - 169.7 | [19] |

Antiviral Activity

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of antiviral activities, making them attractive candidates for the development of new antiviral drugs.[12][21][22][23]

Mechanism of Action: The antiviral mechanisms of 1,2,4-triazoles can vary depending on the specific virus. A common mode of action is the inhibition of viral enzymes that are essential for replication. For instance, some triazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are effective against retroviruses like HIV.

Quantitative Data:

| Compound Class | Virus | IC50 (µM) | Reference |

| 1,2,4-Triazolo[4,3-a]quinoxaline derivatives | HSV-1 | 25% plaque reduction at 20 mg/mL | [8] |

| Pyridinyl triazole derivatives | HCMV | < 0.05 | [8] |

Antibacterial Activity

The 1,2,4-triazole nucleus has been incorporated into various molecular frameworks to generate compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[24][25]

Mechanism of Action: The antibacterial mechanisms of 1,2,4-triazole derivatives are often associated with the inhibition of essential bacterial enzymes. For example, some triazole-fluoroquinolone hybrids have shown potent inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for DNA replication and folic acid synthesis, respectively.[26]

Quantitative Data:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | 16 | [24] |

| 1,2,4-Triazole-Fluoroquinolone Hybrids | E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis | 0.12 - 1.95 | [24] |

| Ofloxacin-Triazole Analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [24] |

| Clinafloxacin-Triazole Hybrids | S. aureus, B. subtilis, M. luteus, E. coli, S. dysenteriae, P. aeruginosa, B. proteus | 0.25 - 32 | [24] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | 0.25 - 8.0 | [26] |

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

Materials:

-

96-well microtiter plates

-

RPMI 1640 medium buffered with MOPS

-

Fungal inoculum (adjusted to 0.5 McFarland standard)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control antifungal agent (e.g., Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compound and the positive control in RPMI 1640 medium in the wells of a 96-well plate.

-

Prepare the fungal inoculum in RPMI 1640 and adjust the concentration to approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[27]

-

Add 100 µL of the fungal inoculum to each well containing the test compounds and controls.

-

Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control, which can be assessed visually or by measuring the optical density at a specific wavelength.[28]

Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5][14]

Anticonvulsant Screening (Maximal Electroshock - MES Test)

The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[29][30]

Materials:

-

Electroconvulsive shock apparatus with corneal electrodes

-

Experimental animals (mice or rats)

-

Test compound

-

Vehicle control

-

Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

-

Administer the test compound, vehicle, or standard drug to the animals (typically via intraperitoneal injection).

-

At a predetermined time after drug administration (e.g., 30 minutes), apply a drop of anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.[31]

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) through the corneal electrodes.[31][32]

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

An animal is considered protected if it does not exhibit tonic hindlimb extension.

-

The ED50, the dose that protects 50% of the animals from the seizure, is determined.[33]

Conclusion

The 1,2,4-triazole scaffold continues to be a highly versatile and valuable nucleus in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically successful drugs and a plethora of promising therapeutic candidates. The ongoing exploration of novel 1,2,4-triazole-containing compounds, coupled with a deeper understanding of their mechanisms of action, holds significant promise for addressing unmet medical needs in the treatment of fungal infections, cancer, epilepsy, viral diseases, and bacterial infections. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. isres.org [isres.org]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation | Semantic Scholar [semanticscholar.org]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 15. researchgate.net [researchgate.net]

- 16. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 21. researchgate.net [researchgate.net]

- 22. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 23. researchgate.net [researchgate.net]

- 24. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

- 30. m.youtube.com [m.youtube.com]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) moiety, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, antimicrobial, and anticonvulsant properties.[1][2] This technical guide provides a comprehensive overview of the quantum chemical studies of 1,2,4-triazole derivatives, detailing the computational and experimental methodologies employed to elucidate their structure-activity relationships and mechanisms of action.

Computational Approaches in the Study of 1,2,4-Triazole Derivatives

Quantum chemical methods, particularly Density Functional Theory (DFT) and molecular docking, have become indispensable tools for investigating the properties and interactions of 1,2,4-triazole derivatives at the molecular level. These computational techniques offer valuable insights that guide the rational design of novel compounds with enhanced efficacy and selectivity.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,2,4-triazole derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and spectroscopic features. These theoretical insights are crucial for understanding the stability, reactivity, and potential biological activity of these compounds.[3][4]

Key DFT-Calculated Parameters:

-

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms in a molecule, providing insights into bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.[3][5]

-

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions.[5]

-

Spectroscopic Properties: DFT can be used to simulate infrared (IR), Raman, and UV-Vis spectra, which can be compared with experimental data to confirm the structure of synthesized compounds.[4][5]

Table 1: Selected DFT-Calculated Quantum Chemical Parameters for 1,2,4-Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |

| 1,2,4-triazole | - | - | - | - | [4] |

| Substituted 1,2,4-triazole-3-thiol | - | - | - | - | [6] |

| 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines | - | - | - | - | [5] |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand (a 1,2,4-triazole derivative) interacts with the active site of a biological target, such as an enzyme or receptor.[7][8] The binding affinity, typically expressed as a binding energy (kcal/mol), is calculated to estimate the strength of the interaction.

Table 2: Representative Molecular Docking Results of 1,2,4-Triazole Derivatives with Biological Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Novel 1,2,4-triazole derivative | Aromatase | -9.04 to -9.96 | - | [7] |

| 1,2,4-triazole derivative | Tubulin | -6.23 to -7.54 | - | [7] |

| 3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (12d) | STAT3 | - | - | [9] |

| 1,2,4-triazole carboxamide derivatives | EGFR (6LUD) | Favorable binding interactions | - | [10] |

| 1,2,4-triazole carboxamide derivatives | CDK-4 (7SJ3) | Favorable binding interactions | - | [10] |

Experimental Protocols

The synthesis and biological evaluation of 1,2,4-triazole derivatives involve a combination of wet-lab and in-silico techniques. The following sections detail representative methodologies.

General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

A common synthetic route to produce functionalized 1,2,4-triazoles involves the following steps:

-

Esterification: An appropriate carboxylic acid is refluxed with ethanol (B145695) in the presence of a few drops of concentrated sulfuric acid for several hours to produce the corresponding ethyl ester.

-

Hydrazide Formation: The synthesized ester is then treated with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent and refluxed to yield the acid hydrazide.

-

Potassium Dithiocarbazate Salt Formation: The acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise to the cooled solution with continuous stirring. The reaction is stirred for several hours at room temperature. The precipitated potassium salt is collected by filtration.[11]

-

Triazole Ring Formation: The potassium salt is suspended in water, and hydrazine hydrate is added. The mixture is refluxed for several hours until the evolution of hydrogen sulfide (B99878) gas ceases. The reaction mixture is then cooled and acidified to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized.[11]

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: The 1,2,4-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.[11]

-

MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 3-4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan (B1609692) precipitate.[11]

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[13]

Visualizing Workflows and Mechanisms

Graphviz diagrams are used to illustrate the logical flow of experimental and computational processes, as well as the mechanisms of action of 1,2,4-triazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijcrcps.com [ijcrcps.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

thermal analysis of 3-nitro-1,2,4-triazol-5-one

An In-depth Technical Guide to the Thermal Analysis of 3-nitro-1,2,4-triazol-5-one (NTO)

Introduction

3-nitro-1,2,4-triazol-5-one, commonly known as NTO, is a high-performance insensitive explosive used in numerous modern munitions formulations.[1] Its favorable combination of high energy output, thermal stability, and low sensitivity to mechanical stimuli makes it a suitable replacement for more sensitive explosives like RDX.[1] A thorough understanding of its thermal behavior is paramount for ensuring safety during manufacturing, storage, and handling, as well as for predicting its performance. This technical guide provides a comprehensive overview of the thermal analysis of NTO, detailing the experimental protocols, summarizing key quantitative data, and illustrating the complex decomposition pathways.

Thermal Decomposition Behavior

The thermal decomposition of NTO is a complex process involving competitive sublimation and condensed-phase reactions.[2] Studies show that the decomposition mechanism can vary significantly with temperature and heating rate.[3][4] Generally, the process is characterized by an initial, faster first-order decomposition followed by a subsequent autocatalytic reaction.[4] The decomposition becomes noticeable at temperatures well below its melting point (approx. 262-271°C), indicating solid-state decomposition.[3][5]

Several decomposition mechanisms have been proposed:

-

Isomerization: At temperatures between 230–270 °C, the NTO molecule may isomerize into its aci-form, which is then followed by the rupture of the C3-N2 heterocyclic bond.[6]

-

Hydrogen Transfer: At lower temperatures, a rate-determining step is believed to involve hydrogen transfer to the nitro group, followed by the loss of HONO.[7]

-

C-NO2 Bond Homolysis: At higher temperatures, direct scission of the C-NO2 bond becomes a competitive decomposition pathway.[7][8]

-

Bimolecular Oxygenation: Under rapid heating conditions, the primary observed product is CO2, which is formed through a bimolecular reaction where the nitro group of one NTO molecule oxygenates the carbonyl group of an adjacent molecule.[3]

Key Thermal Analysis Techniques and Protocols

Standard thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing NTO.[9][10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic transitions.[11][12]

Experimental Protocol:

-

Sample Preparation: A small mass of NTO (typically 1-5 mg) is accurately weighed and placed into an aluminum DSC pan.

-

Pan Selection: The choice of pan is critical. For studying condensed-phase decomposition, a hermetically sealed or "closed" pan is used to confine gaseous products and prevent sublimation.[2] To investigate processes involving sublimation, a "pierced" or "open" pan is used.[2]

-

Apparatus Setup: The sample pan and an empty reference pan are placed inside the DSC cell.

-

Atmosphere: The cell is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and non-reactive environment.

-

Temperature Program: The sample is heated at a constant linear rate (e.g., 5, 10, 15, 20 °C/min) over a specified temperature range (e.g., 50 °C to 350 °C).

-

Data Analysis: The resulting heat flow curve is analyzed to determine the onset temperature, peak temperature, and enthalpy (ΔH) of thermal events like melting and decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition, oxidation, and sublimation.[13][14]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of NTO (typically 1-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Apparatus Setup: The sample pan is placed onto the high-precision balance within the TGA furnace.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is established and maintained at a constant flow rate throughout the experiment to prevent oxidative reactions.

-

Temperature Program: The furnace heats the sample according to a predefined temperature program, typically a linear heating ramp (e.g., 10 °C/min) up to a final temperature (e.g., 400 °C).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss, the percentage of mass lost at each stage, and the final residue amount. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rates of mass loss.

Quantitative Thermal Analysis Data

The following tables summarize key quantitative data from various thermal analysis studies of NTO.

Table 1: Differential Scanning Calorimetry (DSC) Data for NTO

| Condition | Heating Rate (°C/min) | Peak Decomposition Temp (°C) | Enthalpy (ΔH) (kJ/mol) | Reference |

|---|---|---|---|---|

| Closed Pan | 10 | 276.36 | Not Reported | [15] |

| Closed Pan (with 5% NiFe2O4) | 10 | 260.18 | Not Reported | [15] |

| Nano-NTO | 10 | 261.38 | Not Reported |[15] |

Table 2: Kinetic Parameters for NTO Thermal Decomposition

| Temperature Range (°C) | Method/Condition | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

|---|---|---|---|---|

| 180–230 | Solid State | 171.8 (40.7 kcal/mol) | 2.9 x 10¹² | [6] |

| 370–425 | Molten Layer (from combustion) | 161.4 (38.6 kcal/mol) | 8.08 x 10¹³ | [6] |

| 200–220 | Bourdon Gauge | 173 | 10¹²⁵ | [4] |

| 200-220 (First Stage) | Gas Manometric | 260.1 ± 11.5 | 10²²⁸ (lnA = 52.5 ± 2.9) | [4] |

| 200-220 (Second Stage) | Gas Manometric | 166.0 ± 24.5 | 10¹²³ (lnA = 28.4 ± 6.1) | [4] |

| Closed Pan (α = 0.01) | DSC (Isoconversional) | 273 | Not Reported | [2] |

| Closed Pan (α = 0.17-0.35) | DSC (Isoconversional) | 333 (plateau) | Not Reported | [2] |

| Closed Pan (α = 0.99) | DSC (Isoconversional) | 184 | Not Reported | [2] |

| Open Pan (Sublimation) | TGA (Isoconversional) | 130-140 | Not Reported |[2] |

Note: Activation energies and pre-exponential factors can vary significantly depending on the experimental method, data analysis model (e.g., model-free isoconversional vs. model-fitting), and the extent of conversion (α).

Visualized Workflows and Decomposition Pathways

The following diagrams illustrate the experimental workflow for thermal analysis and the proposed decomposition mechanisms of NTO.

Conclusion

The reveals a multifaceted decomposition behavior that is highly dependent on experimental conditions. Key techniques such as DSC and TGA provide critical data on the stability, decomposition kinetics, and reaction pathways of NTO. The activation energy for decomposition is notably high, particularly in the solid state under confinement, and exhibits complex behavior, including evidence of autocatalysis.[2][4] The choice of experimental setup, such as using an open or closed sample pan, significantly influences the observed phenomena by either allowing sublimation or forcing condensed-phase decomposition.[2] A comprehensive understanding of these thermal properties, supported by the quantitative data and mechanistic pathways outlined in this guide, is essential for the safe and effective application of NTO in advanced energetic material formulations.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-dihydro-5-nitro-3H-1,2,4-triazol-3-one | C2H2N4O3 | CID 135406868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. mdpi.com [mdpi.com]

- 10. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Intermolecular Interactions of 3-nitro-1,2,4-triazol-5-one (NTO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intermolecular interactions of 3-nitro-1,2,4-triazol-5-one (NTO), an insensitive high explosive of significant interest. A thorough understanding of these non-covalent forces is critical for controlling its crystal structure, stability, and energetic properties. This document delves into the crystallographic features, spectroscopic signatures, and computational analysis of NTO's interactions, presenting quantitative data in structured tables and detailing relevant experimental protocols.

Introduction to NTO and its Intermolecular Forces

3-nitro-1,2,4-triazol-5-one (NTO) is a heterocyclic energetic material that has garnered considerable attention due to its favorable combination of high performance and low sensitivity to external stimuli such as impact and friction.[1][2] The arrangement of NTO molecules in the solid state, governed by a network of intermolecular interactions, is crucial in determining its physical and chemical properties. The primary intermolecular forces at play are strong hydrogen bonds, as well as van der Waals interactions. The NTO molecule possesses both hydrogen bond donors (the N-H groups of the triazole ring) and acceptors (the oxygen atoms of the nitro and carbonyl groups, and the nitrogen atoms of the ring).[3][4] This multiplicity of interaction sites leads to the formation of complex three-dimensional hydrogen-bonded networks, which are a key factor in the stability and low sensitivity of this material.[5][6] The acidity of the N-H proton (pKa ≈ 3.76) also plays a significant role in its interactions, particularly in the formation of salts and co-crystals.[7]

Crystal Structure and Polymorphism

NTO is known to exist in at least three polymorphic forms: α-NTO, β-NTO, and γ-NTO.[8] Polymorphism, the ability of a solid material to exist in more than one crystalline form, has a profound impact on the physicochemical properties of energetic materials, including density, thermal stability, and sensitivity. The different packing arrangements and intermolecular interactions in each polymorph of NTO are key to understanding these variations.

A recently identified polymorph, γ-NTO, crystallizes in the monoclinic space group Pc with eight molecules per unit cell.[8][9] Its density is comparable to that of α-NTO and higher than that of β-NTO.[9] The existence of these different crystalline forms highlights the importance of controlling crystallization conditions to obtain the desired polymorph with optimal properties.

Table 1: Crystallographic Data for γ-NTO [8][9]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | 90 |

| β (°) | Value not available in search results |

| γ (°) | 90 |

| Volume (ų) | Value not available in search results |

| Z | 8 |

| Calculated Density (g cm⁻³) | 1.907 |

Note: Specific lattice parameters (a, b, c, β) for γ-NTO were not available in the provided search results.

Spectroscopic Analysis of Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the intermolecular interactions in NTO.[10][11] The formation of hydrogen bonds leads to characteristic shifts in the vibrational frequencies of the involved functional groups.[12] For instance, the stretching frequency of the N-H bond is sensitive to its hydrogen-bonding environment. Red-shifts (shifts to lower wavenumbers) in the N-H stretching vibration are indicative of hydrogen bond formation.[3]

Studies on NTO complexes with molecules like hydrogen fluoride (B91410) (HF) have shown significant red-shifts in the N-H and H-F stretching frequencies, confirming the presence of strong hydrogen bonds.[3] Similarly, the broadening and shifting of vibrational peaks in the FTIR spectra of NTO in complex systems provide evidence of intermolecular interactions.[13]

Experimental Protocols:

FTIR and Raman Spectroscopy:

-

Sample Preparation: Solid samples of NTO or its co-crystals are typically prepared as KBr pellets or measured directly using an attenuated total reflectance (ATR) accessory. For solution-state studies, NTO is dissolved in a suitable solvent that is transparent in the spectral region of interest.[10]

-

Instrumentation: A high-resolution FTIR spectrometer is used to record the infrared spectra, typically in the range of 4000-400 cm⁻¹. A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used to acquire Raman spectra.

-

Data Analysis: The positions, shapes, and intensities of the vibrational bands are analyzed. Shifts in the characteristic vibrational frequencies of the N-H, C=O, and NO₂ groups are correlated with the nature and strength of the intermolecular interactions.

Computational Studies of NTO Interactions

Density Functional Theory (DFT) and molecular dynamics (MD) simulations are invaluable computational methods for investigating the intermolecular interactions of NTO at the atomic level.[13][14][15] These studies provide detailed information on interaction energies, geometries of interacting complexes, and the nature of the bonding.